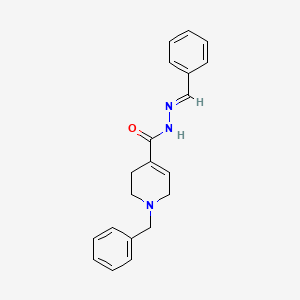

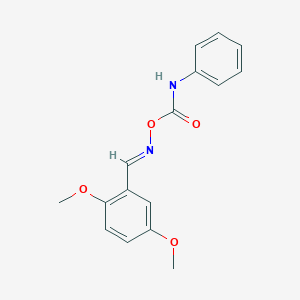

![molecular formula C22H28N4O3 B5578459 8-[(3-乙基-4-甲基-1H-吡唑-5-基)羰基]-3-(2-苯乙基)-1-氧杂-3,8-二氮杂螺[4.5]癸烷-2-酮](/img/structure/B5578459.png)

8-[(3-乙基-4-甲基-1H-吡唑-5-基)羰基]-3-(2-苯乙基)-1-氧杂-3,8-二氮杂螺[4.5]癸烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such complex molecules typically involves multi-step organic reactions, starting from simple precursors. For example, Caroon et al. (1981) describe the synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with varied substitutions, aiming to explore their antihypertensive activities (Caroon et al., 1981). While this work doesn't directly mention the exact compound , it illustrates the synthetic strategy that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of diazaspiro compounds, including the one , is often determined using techniques like X-ray diffraction (XRD) and nuclear magnetic resonance (NMR). Quadrelli et al. (2011) provide insights into the crystal and molecular structures of related compounds, highlighting the importance of stereochemistry and conformational dynamics in defining their chemical reactivity and interaction with biological targets (Quadrelli et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving diazaspiro compounds can be highly specific, involving nucleophilic attacks, cycloadditions, and rearrangements. Metwally et al. (2011) discuss the reactivity of 5-phenyl-1-oxa-5,6-diazaspiro[2.4]heptane-4,7-diones with nucleophiles, leading to various functionalized pyrazolone systems, showcasing the versatility of such scaffolds in organic synthesis (Metwally et al., 2011).

科学研究应用

抗高血压活性

1-氧杂-3,8-二氮杂螺[4.5]癸烷-2-酮衍生物的合成因其潜在的抗高血压活性而受到研究。这些化合物,包括在 8 位取代的化合物,被评估了其在降低高血压大鼠血压方面的功效。值得注意的是,用 4-乙基和 3-甲基取代的化合物表现出作为 α-肾上腺素能受体阻滞剂的显着活性,其中一些对 α1-肾上腺素能受体拮抗作用有偏好。这表明它们通过靶向受体阻断剂来控制高血压的潜在用途 (Caroon 等人,1981)。

缓激肽 NK2 受体拮抗作用

对螺哌啶类化合物的进一步研究,包括 1-氧杂-3,8-二氮杂螺[4.5]癸烷-2-酮框架,表明这些化合物是有效的、选择性的非肽缓激肽 NK2 受体拮抗剂。它们在离体大鼠结肠结合试验和离体豚鼠气管中的功效得到了证实,表明它们有可能用于治疗由 NK2 受体活性介导的疾病,例如支气管收缩 (Smith 等人,1995)。

合成和分子结构

二氮杂螺[4.5]癸-2,9-二烯-6-酮衍生物的区域选择性合成,包括具有 1-氧杂-3,8-二氮杂螺[4.5]癸烷-2-酮核心的化合物,已通过环加成反应进行了探索。这项工作强调了这些化合物在合成具有潜在生物活性的新型分子结构方面的多功能性 (Farag 等人,2008)。

抗癌和抗糖尿病应用

螺噻唑烷类类似物,具有与 1-氧杂-3,8-二氮杂螺[4.5]癸烷-2-酮框架相似的结构,已被开发为新型抗癌和抗糖尿病药物。一些衍生物已显示出针对人乳腺癌和肝癌细胞系的显着活性,以及对 α-淀粉酶和 α-葡萄糖苷酶的抑制作用,表明它们在癌症和糖尿病治疗中的潜力 (Flefel 等人,2019)。

作用机制

The mechanism of action would depend on the specific application of the compound. For example, some pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

未来方向

属性

IUPAC Name |

8-(5-ethyl-4-methyl-1H-pyrazole-3-carbonyl)-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O3/c1-3-18-16(2)19(24-23-18)20(27)25-13-10-22(11-14-25)15-26(21(28)29-22)12-9-17-7-5-4-6-8-17/h4-8H,3,9-15H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKFXJDIDKEWFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)C(=O)N2CCC3(CC2)CN(C(=O)O3)CCC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,7'-dimethoxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione](/img/structure/B5578384.png)

![2-{[7-(2-furylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5578392.png)

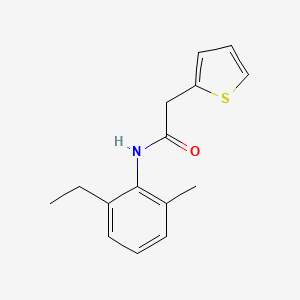

![(1S*,5R*)-6-benzyl-3-(3-furoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578402.png)

![4-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5578412.png)

![methyl 4-{[(2-pyridinylamino)carbonothioyl]amino}benzoate](/img/structure/B5578431.png)

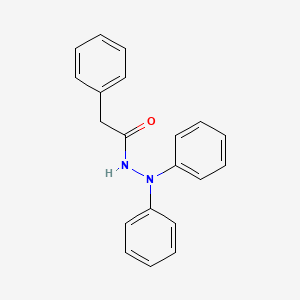

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(4-morpholinyl)propyl]benzamide](/img/structure/B5578452.png)

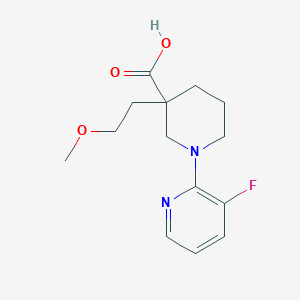

![2-(2-{3-[(3-fluorophenoxy)methyl]-1-piperidinyl}-2-oxoethyl)-1(2H)-phthalazinone](/img/structure/B5578460.png)

![2-[4-(1-benzothien-5-ylcarbonyl)-1-(2-furylmethyl)-2-piperazinyl]ethanol](/img/structure/B5578466.png)